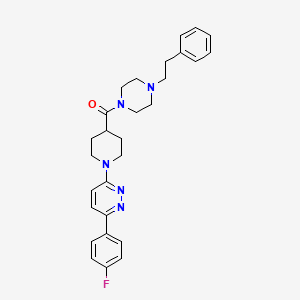

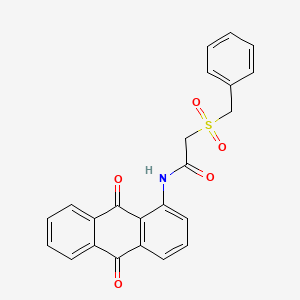

![molecular formula C6H12ClN B2501279 Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2140262-86-6](/img/structure/B2501279.png)

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Vue d'ensemble

Description

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a compound that has been explored in the context of antitumor agents and potential PET tracers for imaging. The compound is related to bicyclic hexapeptides, which have been isolated from Rubia cordifolia and have shown antitumor properties. These peptides, such as RA-VII and RA-XVII, have been the subject of various studies to understand their structure, conformation, and biological activity . Additionally, derivatives of bicyclic compounds, such as the one described in the synthesis of a potential PET tracer for imaging cerebral β7-nAChR in mice, indicate the versatility and potential biomedical applications of these structures .

Synthesis Analysis

The synthesis of related bicyclic compounds involves multiple reaction steps. For instance, the synthesis of a potential PET tracer, which is structurally similar to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, was achieved through several reaction steps, culminating in the radiomethylation of a precursor with [(11)C]CH3I . This process highlights the complexity and precision required in synthesizing such compounds, which may also apply to the synthesis of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of bicyclic hexapeptides and their analogs is critical in determining their biological activity. For example, the analogue of the antitumor bicyclic hexapeptide RA-VII was designed to have a fixed cis-amide configuration by incorporating a triazole cis-amide bond surrogate . This structural modification was shown to have a significant impact on the conformation of the molecule, as determined by NMR studies, although it did not exhibit cytotoxic activity . The importance of the side chain at residue 1 in the bicyclic hexapeptide RA-XVII was also studied, revealing that while it had little effect on the conformation, it did influence the cytotoxic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of bicyclic hexapeptides are complex and require careful analysis. For instance, the synthesis of RA-dimer A, a novel dimeric antitumor bicyclic hexapeptide, involved the determination of its structure through spectroscopic data and chemical correlations . This indicates that the chemical reactions leading to the formation of such compounds are intricate and require a deep understanding of organic chemistry and peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic hexapeptides and their analogs are crucial for their function as potential therapeutic agents or imaging tracers. The ability of [(11)C]rac-1, a compound related to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, to penetrate the blood-brain barrier and specifically label neuronal β7-nAChRs in mice suggests that the compound possesses the necessary properties for in vivo imaging applications . These properties include adequate lipophilicity, stability, and affinity for the target receptors.

Applications De Recherche Scientifique

Synthetic Applications

Enantioselective Synthesis : The enantioselective synthesis of protected amino alcohols, which are structurally similar to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, has been reported. These alcohols serve as key starting materials for synthesizing conformationally locked carbocyclic nucleosides with antiviral properties. This indicates the potential of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in the synthesis of bioactive compounds (Ludek & Marquez, 2009).

Biological and Medicinal Applications

Inhibition of Enzymes : Bicyclic compounds, related in structure to Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, have been studied for their inhibitory activity against enzymes like α-galactosidase. The potent inhibition of these enzymes by specific bicyclic isomers indicates potential therapeutic applications, possibly in the treatment of diseases related to enzyme malfunction (Wang & Bennet, 2007).

Material and Catalysis Research

Bicyclic Core Structure in Small Molecules : The bicyclo[3.1.0]hexane core structure, part of the Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride molecule, is recognized for its role in diverse biological activities. It's used as a building block in the synthesis of nucleoside analogs, bioactive compounds, and catalysts. This versatility highlights the compound's significance in developing novel materials and catalysts (Jimeno et al., 2011).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Propriétés

IUPAC Name |

(1R,5R)-bicyclo[3.1.0]hexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTAZROIDWHIEP-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@@]2(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | |

CAS RN |

2137600-90-7 | |

| Record name | rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)